molecular formula C9H7BrN2S B12115241 Imidazole-2-thiol, 1-(m-bromophenyl)- CAS No. 25372-22-9

Imidazole-2-thiol, 1-(m-bromophenyl)-

Cat. No.: B12115241
CAS No.: 25372-22-9
M. Wt: 255.14 g/mol
InChI Key: MVNASPZLDQMKDG-UHFFFAOYSA-N
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Description

Imidazole-2-thiol, 1-(m-bromophenyl)- is a heterocyclic compound with the molecular formula C9H7BrN2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromophenyl group at the 1-position and a thiol group at the 2-position makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-2-thiol, 1-(m-bromophenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of heterogeneous catalysts and environmentally friendly solvents. For example, the use of copper-supported hydrotalcite as a catalyst in water has been explored for the synthesis of imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Imidazole-2-thiol, 1-(m-bromophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The bromophenyl group can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the bromine atom can result in various substituted imidazole derivatives .

Scientific Research Applications

Imidazole-2-thiol, 1-(m-bromophenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazole-2-thiol, 1-(m-bromophenyl)- is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25372-22-9

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

3-(3-bromophenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C9H7BrN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)

InChI Key

MVNASPZLDQMKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CNC2=S

Origin of Product

United States

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